![molecular formula C30H20F2N2O B14228163 2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole CAS No. 827340-19-2](/img/structure/B14228163.png)
2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This compound is known for its strong two-photon absorption and enhanced two-photon excited fluorescence properties . It is often used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole typically involves the Wittig-Horner reaction. This method is based on the “push-core-pull-core-push” molecular design, which incorporates electron-transporting 1,3,4-oxadiazole into an aromatic conjugated system . The reaction conditions usually involve the use of phosphonium salts and strong bases under inert atmospheres to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole involves its interaction with molecular targets through its electron-transporting properties. The compound’s structure allows for effective energy transfer from excited units to the π-conjugated bridging unit, enhancing its two-photon absorption and fluorescence properties . This makes it particularly useful in applications requiring high sensitivity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole can be compared with other similar compounds such as:
2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole: This compound has similar structural features but lacks the ethenyl groups, resulting in different optical properties.
1,2,4-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in their chemical reactivity and applications.
1,3,4-Thiadiazoles: These compounds contain sulfur instead of oxygen, which significantly alters their chemical and physical properties.
The uniqueness of this compound lies in its strong two-photon absorption and fluorescence properties, making it highly valuable for specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
827340-19-2 |
|---|---|
Molekularformel |
C30H20F2N2O |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
2,5-bis[4-[2-(4-fluorophenyl)ethenyl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C30H20F2N2O/c31-27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)29-33-34-30(35-29)26-15-7-22(8-16-26)2-4-24-11-19-28(32)20-12-24/h1-20H |
InChI-Schlüssel |
LKLOVQRHQAAHFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC=C(C=C4)C=CC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)

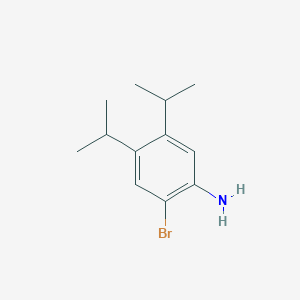

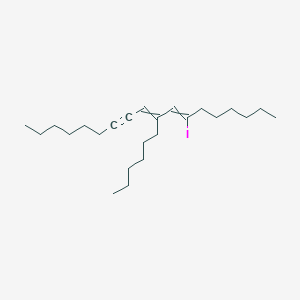

![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
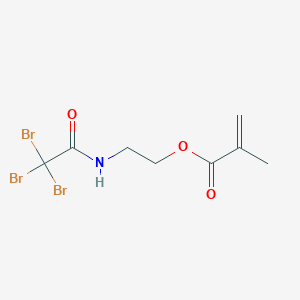
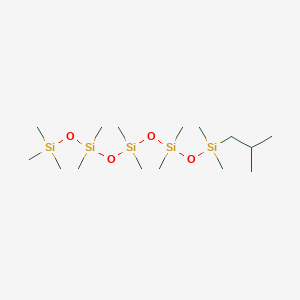
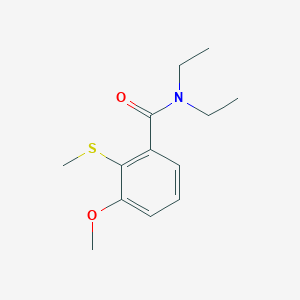
![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)

